Dichlorflurenol

Description

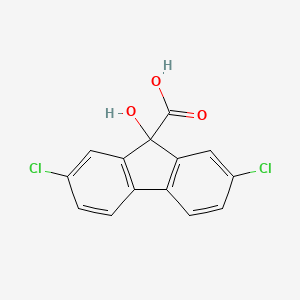

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-9-hydroxyfluorene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(19,13(17)18)11(9)5-7/h1-6,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIOHZGBOYTDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058165 | |

| Record name | Dichlorflurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69622-79-3 | |

| Record name | Dichlorflurenol [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069622793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorflurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLORFLURENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RND1MVI17Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Intermolecular Interactions in Plant Systems

Interference with Endogenous Phytohormone Transport and Signaling Pathways

Dichlorflurenol is recognized for its capacity to interfere with the intricate network of plant hormones, which are crucial for regulating growth and development. annualreviews.org This interference is not limited to a single hormonal pathway but involves complex crosstalk between several key phytohormones.

Modulation of Auxin Homeostasis and Polar Transport

This compound significantly impacts auxin, a critical hormone for nearly every aspect of plant growth and development. wendyannpeer.com It is known to disrupt auxin homeostasis, the tightly regulated balance of auxin biosynthesis, conjugation, and transport that ensures its proper function as a signaling molecule. wendyannpeer.comresearchgate.net

A key aspect of this compound's action is its interference with polar auxin transport (PAT). nih.gov PAT is the directed, cell-to-cell movement of auxin that establishes concentration gradients necessary for various developmental processes, including organ formation and tropic responses. wikipedia.org this compound is classified as a polar auxin transport inhibitor, disrupting the asymmetric flow of auxin within plant tissues. wikipedia.orgfrontiersin.org This inhibition can lead to altered growth patterns and developmental abnormalities. The transport of auxin is mediated by specific protein carriers, and substances like this compound can interfere with the function of these carriers. embopress.orgnih.gov

Crosstalk with Gibberellin Biosynthesis and Response Mechanisms

This compound also engages in crosstalk with gibberellins (B7789140) (GAs), another vital class of phytohormones that regulate processes such as stem elongation and seed germination. annualreviews.orgnovapublishers.com The interaction between this compound and gibberellin pathways is complex, often involving antagonistic or synergistic effects depending on the specific developmental context. researchgate.net

Research indicates that morphactins, the class of synthetic regulators to which this compound belongs, can interfere with GA-regulated growth processes. annualreviews.org This can manifest as a general inhibition of development and growth, particularly in new growth. annualreviews.org The interaction with gibberellin signaling is a crucial aspect of how this compound modifies plant architecture. mdpi.com

Interactions with Cytokinin Perception and Signaling

The influence of this compound extends to cytokinins, hormones that are fundamental for cell division and differentiation. annualreviews.orgmdpi.com Cytokinins are perceived by specific receptors, which initiates a signaling cascade that ultimately regulates gene expression related to cell proliferation and other developmental processes. frontiersin.orgnih.gov

This compound can modulate the effects of cytokinins, leading to altered growth responses. annualreviews.org For instance, the balance between auxin and cytokinin is critical for processes like the formation of shoot apical meristems, and disruption of one hormone's signaling by this compound can have cascading effects on the other. frontiersin.orgresearchgate.net

Influence on Abscisic Acid and Ethylene-Mediated Processes

This compound's regulatory action also involves interactions with abscisic acid (ABA) and ethylene (B1197577), two hormones often associated with stress responses and senescence. annualreviews.org ABA is involved in a wide range of developmental processes and its levels can influence fruit ripening and other maturation events. frontiersin.orgmdpi.com Ethylene, a gaseous hormone, also plays a role in processes like abscission and fruit ripening. ishs.org

The interaction between this compound and these hormones can be complex. For example, ABA can stimulate ethylene production, and this interaction is crucial in processes like leaf abscission. ishs.org this compound's interference with one of these pathways can indirectly affect the other, leading to a range of physiological responses. annualreviews.orgnih.gov

Cellular and Subcellular Targets in Plant Cells

The effects of this compound at the whole-plant level are a consequence of its actions within individual cells and at subcellular locations. frontiersin.org These actions disrupt the normal functioning of cellular machinery and developmental programs.

Regulation of Meristematic Activity and Stem Cell Niche Maintenance

A primary target of this compound is the meristem, regions of undifferentiated cells responsible for plant growth. annualreviews.orgfrontiersin.org Meristems contain a population of stem cells that are essential for the continuous production of new tissues and organs. nih.govinternationalscholarsjournals.commdpi.com The maintenance of this stem cell niche is tightly regulated by a complex network of genes and hormones. frontiersin.orgnih.gov

This compound's interference with hormone signaling, particularly auxin and cytokinin, directly impacts meristematic activity. mdpi.com It can inhibit the growth of apical meristems, which are responsible for the elongation of shoots and roots. annualreviews.org This inhibition can lead to a loss of apical dominance, resulting in a more compact and bushy growth habit. annualreviews.org The regulation of stem cell fate and the balance between cell division and differentiation within the meristem are key processes that are disrupted by this compound. usp.brfrontiersin.org

Table 1: Summary of this compound's Interactions with Phytohormones

| Phytohormone | Key Interaction with this compound | Resulting Effect on Plant |

|---|---|---|

| Auxin | Inhibition of polar transport | Altered growth patterns, developmental abnormalities |

| Gibberellin | Interference with signaling pathways | Inhibition of stem elongation and overall growth |

| Cytokinin | Modulation of perception and signaling | Altered cell division and differentiation |

| Abscisic Acid | Crosstalk with signaling pathways | Influence on stress responses and maturation |

| Ethylene | Crosstalk with signaling pathways | Influence on processes like abscission |

Effects on Cell Division and Elongation Dynamics

This compound and related morphactins exert significant and often inhibitory effects on the fundamental processes of cell division and elongation, which underpin plant growth. Research indicates that these compounds can disrupt the normal dynamics of cell proliferation and expansion, leading to observable changes in plant stature and morphology.

The primary effect of morphactins is often a reduction in the rate of cell elongation, which contributes to a dwarfing or stunting of the plant. annualreviews.org For instance, studies on pea (Pisum sativum) roots treated with the morphactin methyl-2-chloro-9-hydroxyfluorene-9-carboxylate (CFM) demonstrated a notable inhibition of elongation. nih.gov Interestingly, this inhibition of elongation was more pronounced than the reduction in fresh weight, resulting in cellular swelling and a disorganized tissue structure. nih.gov This suggests that while cell expansion is not completely halted, its directionality is lost, leading to isodiametric growth rather than polarized elongation.

These compounds are known to interfere with the cell cycle, though the precise molecular targets are not fully elucidated. The inhibition of growth in pea roots by CFM was not reversible by the application of ethylene, indicating a distinct mechanism of action. nih.gov The disruption of auxin gradients, a primary effect of morphactins, is known to impact the regulation of the cell cycle, as auxin is a key signal for the transition from the G1 to the S phase and the G2 to the M phase. rsc.orgnih.gov

Research Findings on the Effects of Morphactins on Cell Division and Elongation

| Compound | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Methyl-2-chloro-9-hydroxyfluorene-9-carboxylate (CFM) | Pea (Pisum sativum) | Inhibits root elongation more than fresh weight increase, causing cellular swelling. | nih.gov |

| Chlorflurenol-methyl (CM) | Creeping Bentgrass | Increased number of mesophyll cells and elongation of palisade cells. | maxapress.com |

| Chlorflurenol-methyl (CM) | Soybean (Glycine max) | Increased shoot production and tissue biomass. | maxapress.com |

| Flurenol (B65278) (FI) | Wheat (Triticum aestivum) | Stimulated shoot length and weight at 40 ppm. | annualreviews.org |

| General Morphactins | General | Inhibition of seedling shoot and root growth. | annualreviews.org |

Influence on Cellular Polarity and Differentiation Processes

By blocking auxin efflux carriers, this compound and other morphactins prevent the directional movement of auxin from cell to cell. thieme-connect.com This leads to an accumulation of auxin in certain tissues and a depletion in others, effectively scrambling the positional information that guides development. annualreviews.orgthieme-connect.com A classic manifestation of this is the loss of apical dominance, where the inhibition of polar auxin flow from the apical bud to the lateral buds allows the latter to grow out, resulting in a bushy phenotype. annualreviews.orgsemanticscholar.org This demonstrates a clear interference with the differentiation process that normally suppresses axillary bud development.

The influence extends to the differentiation of vascular tissues. In studies on poplar, the application of a morphactin (chlorflurenol) led to significant alterations in the differentiation of the cambium. thieme-connect.com The treatment caused a "dam-up effect," leading to an accumulation of auxin in cambial cells. thieme-connect.com This elevated auxin concentration appeared to trigger a synchronized differentiation of cambial cells into either vessel elements or fibers, disrupting the normal, heterogeneous pattern of wood formation. thieme-connect.com This indicates that by manipulating auxin levels, morphactins can directly reroute the developmental fate of differentiating cells.

Furthermore, the disruption of auxin transport affects tropisms, such as geotropism and phototropism, which are classic examples of polar processes in plants. semanticscholar.org The inability to establish a differential auxin gradient across a stimulated organ prevents the differential growth that causes bending, highlighting a fundamental breakdown in the plant's ability to orient itself. This interference with auxin-mediated signaling pathways fundamentally alters cell differentiation and the organization of cells into functional tissues. annualreviews.orgfrontiersin.org

Impact on Cell Wall Biogenesis and Remodeling (implied by morphogenetic effects)

The profound morphogenetic effects of this compound, such as altered cell shape and tissue differentiation, strongly imply a significant impact on cell wall biogenesis and remodeling. The plant cell wall is a dynamic structure that defines cell size and shape, provides mechanical support, and must be precisely modified to allow for growth and differentiation. mdpi.commdpi.com Although direct studies on this compound's effect on cell wall composition are limited, its known physiological effects provide a basis for inferring its action.

The cellular swelling observed in pea roots treated with a morphactin is a clear indicator of disrupted cell wall mechanics. nih.gov Normal plant cell elongation requires anisotropic expansion, where the cell wall loosens and yields to turgor pressure in a specific direction. The observed swelling suggests that the morphactin treatment leads to isotropic expansion, where the wall yields in all directions equally. This points to a failure in the mechanisms that control the orientation of cellulose (B213188) microfibrils and the targeted loosening of the cell wall matrix, which are essential for directional growth.

Changes in cell differentiation, particularly in vascular tissues, are intrinsically linked to cell wall biogenesis. The differentiation of xylem cells, for example, involves the deposition of a thick, rigid secondary cell wall rich in cellulose and lignin. The finding that a morphactin can alter the fate of cambial cells in poplar, causing them to differentiate into specific xylem elements, means it must also be modulating the complex genetic and biochemical pathways responsible for secondary cell wall synthesis. thieme-connect.com The altered auxin concentrations caused by the inhibitor likely affect the expression of transcription factors and enzymes involved in the synthesis of cell wall polymers like cellulose, hemicellulose, and lignin. For instance, studies in maize have shown that mutations affecting cellulose synthase genes lead to brittle stalks, demonstrating the critical link between cell wall synthesis and plant morphology. Therefore, the morphogenetic effects of this compound are a macroscopic reflection of underlying changes at the molecular and structural level of the cell wall.

Unable to Generate Article on this compound Due to Lack of Specific Data

Despite a comprehensive search for scientific literature, detailed information regarding the physiological and morphological effects of the chemical compound this compound on plant development is not sufficiently available to construct the requested article. The search for specific research findings on its impact on shoot and root systems, leaf development, and morphogenetic anomalies did not yield the in-depth data necessary to fulfill the requirements of the provided outline.

Further investigation would require access to specialized scientific databases or proprietary technical data sheets that are beyond the scope of the current search capabilities. Therefore, the request to generate an English article solely focused on the chemical compound “this compound” with the specified detailed structure and content cannot be completed at this time.

Physiological and Morphological Consequences in Plant Development

Root System Development and Plasticity

Promotion or Inhibition of Lateral and Adventitious Root Formation

Research data specifically detailing the effects of Dichlorflurenol on the promotion or inhibition of lateral and adventitious root formation in plants is not available in the provided search results. Comprehensive studies focusing on the specific impact of this compound on root system architecture, including the initiation and development of both lateral and adventitious roots, have not been identified. Therefore, a detailed analysis of its role in these physiological processes cannot be provided at this time.

Reproductive Development and Phenology

The influence of this compound on the reproductive development and phenological timeline of plants is a multifaceted area of study. The following sections address specific aspects of its potential impact; however, literature specifically investigating this compound's role is limited.

Specific studies on the modulation of flowering time and floral organogenesis by this compound are not present in the available research. The intricate processes of floral induction, the transition from vegetative to reproductive growth, and the correct formation of floral organs are regulated by a complex network of genetic and hormonal pathways. nih.govnih.govmdpi.comnih.govplos.orgnih.govmdpi.comresearchgate.net Without targeted research, the specific role, if any, that this compound plays in influencing these critical developmental stages remains unknown.

There is no specific information available regarding the effects of this compound on fruit set and development. The process of fruit set, which involves the successful fertilization of ovules and the initial growth of the ovary, along with the subsequent stages of fruit development, are critical for reproductive success in many plant species. nih.govresearchgate.net Research into how this compound might influence these processes has not been detailed in the provided search results.

The specific impact of this compound on seed germination and the breaking of dormancy has not been documented in the available scientific literature. Seed dormancy is a crucial survival mechanism that prevents germination under unfavorable conditions, and its release is governed by a complex interplay of hormonal and environmental signals. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org There is currently no data to suggest how this compound interacts with these established pathways.

Information regarding the effect of this compound on seed compositional traits, such as oil and protein content, is not available. The synthesis and accumulation of storage compounds like oils and proteins in seeds are complex metabolic processes that are influenced by genetic and environmental factors. nih.govnih.govyoutube.com There is no research to indicate whether this compound has any influence on these aspects of seed biochemistry.

Tropism Studies

There are no available studies on the effect of this compound on plant tropisms, such as phototropism or gravitropism. These directional growth responses to external stimuli are fundamental to plant development and are mediated by intricate signaling pathways. The potential for this compound to interfere with or modify these tropic responses has not been investigated in the provided research.

Research on this compound’s Impact on Gravitropism

Gravitropism, the directional growth of a plant in response to gravity, is fundamentally regulated by the differential distribution of auxin. Roots typically exhibit positive gravitropism (growing downwards), while shoots display negative gravitropism (growing upwards). Research on morphactins, the class of compounds to which this compound belongs, has demonstrated a significant impact on this process.

Morphactins are known to abolish geotropism. annualreviews.org This effect is attributed to their ability to inhibit the polar transport of auxin. annualreviews.orgnih.gov By disrupting the normal flow of auxin within the plant tissues, this compound can interfere with the establishment of the auxin gradient necessary for the differential growth that directs organs in response to gravity.

A study on pea (Pisum sativum L.) seedlings using a morphactin, methyl-2-chloro-9-hydroxyfluorene-9-carboxylate (CFM), which is structurally related to this compound, demonstrated the inhibition of negative geotropism in roots. nih.gov This suggests that this compound likely disrupts the gravitropic response, leading to altered growth orientation. The inhibition of auxin transport by these compounds is considered a primary reason for this disruption. nih.gov

The following table summarizes the observed effects of morphactins on gravitropism based on available research:

| Plant Process | Effect of Morphactin Treatment | Underlying Mechanism |

| Gravitropism (Geotropism) | Abolition or significant inhibition of the gravitropic response in both shoots and roots. | Inhibition of polar auxin transport, disrupting the differential auxin gradient required for gravitropic curvature. |

| Shoot Growth Orientation | Loss of negative gravitropism, leading to disorientation or horizontal growth. | Interference with the auxin distribution that normally promotes upward growth of the shoot apex. |

| Root Growth Orientation | Loss of positive gravitropism, resulting in roots growing in various directions, including upwards. | Disruption of the auxin gradient in the root cap that is essential for downward growth. |

Investigations into Phototropic Responses under this compound Treatment

Phototropism, the growth of a plant toward or away from a light source, is another critical developmental response mediated by auxin. The differential distribution of auxin on the shaded and illuminated sides of a stem or coleoptile leads to differential growth rates, causing the plant to bend towards the light.

Given that this compound, as a morphactin, inhibits auxin transport, it is expected to significantly affect phototropic responses. semanticscholar.org By impeding the lateral redistribution of auxin in response to a unidirectional light stimulus, this compound can reduce or eliminate the phototropic curvature.

Research on the effects of morphactins on Chrysanthemum morifolium has shown that these compounds affect photo- and geotropic responses. semanticscholar.org The study indicated that morphactin treatment reduced the polarity of auxin transport, which is a key component of the phototropic response mechanism. semanticscholar.org While direct quantitative data on the degree of phototropic inhibition by this compound is limited in the available literature, the established mechanism of action for morphactins provides a strong basis for inferring its effects.

The anticipated effects of this compound on phototropism are outlined in the table below:

| Plant Response | Anticipated Effect of this compound Treatment | Rationale |

| Phototropic Curvature | Reduction or complete inhibition of bending towards a light source. | Inhibition of lateral auxin transport from the illuminated side to the shaded side of the plant stem. |

| Apical Dominance | Destruction of apical dominance, leading to increased lateral branching. semanticscholar.org | Interference with the polar flow of auxin from the apical bud, which normally suppresses the growth of lateral buds. |

| Plant Morphology | Development of a more compact and bushy phenotype due to reduced stem elongation and increased branching. semanticscholar.org | General inhibition of auxin-mediated cell elongation and disruption of apical dominance. |

Transport and Distribution of Dichlorflurenol Within Plant Tissues

Absorption and Uptake Mechanisms by Plant Organs

Dichlorflurenol can be taken up by plants through various organs, including the seeds, leaves, and roots. annualreviews.org The efficiency and rate of absorption are influenced by the specific plant organ and environmental conditions.

The primary routes of uptake are:

Foliar Absorption: When applied to the leaves, this compound can penetrate the cuticle and enter the leaf tissue. The process of foliar water uptake, where leaves absorb water directly, can facilitate the entry of dissolved substances like this compound. nih.gov

Root Absorption: From the soil, this compound is absorbed by the roots, primarily through the root hairs which significantly increase the surface area for absorption. biologynotesonline.com The absorbed substance then moves across the root cells to the vascular tissues. biologynotesonline.com

Seed Uptake: this compound can also be absorbed by seeds, which can influence germination and early seedling development. annualreviews.org

The uptake of substances by plant roots can be either active or passive. biologynotesonline.com Passive absorption is largely driven by the transpiration stream, while active transport requires the plant to expend metabolic energy. biologynotesonline.combyjus.com

Long-Distance Translocation via Xylem and Phloem Systems

Once absorbed, this compound is distributed throughout the plant via the vascular system, which is composed of the xylem and phloem. physicsandmathstutor.comagriculturewale.com Unlike some endogenous plant hormones that exhibit strictly polar transport, this compound moves both acropetally (upwards) and basipetally (downwards). annualreviews.orghasancelik.web.tr This indicates that it is transported through both the xylem and phloem.

Xylem Transport: The xylem is responsible for the upward movement of water and dissolved minerals from the roots to the rest of the plant. byjus.comagriculturewale.com this compound absorbed by the roots can enter the xylem and be carried upwards with the transpiration stream. physicsandmathstutor.com This movement is primarily a passive process. byjus.com

Phloem Transport: The phloem transports sugars and other organic molecules, produced during photosynthesis, from the leaves (sources) to other parts of the plant where they are needed for growth or storage (sinks). savemyexams.comnagwa.com This process, known as translocation, is an active process requiring energy. physicsandmathstutor.com The bidirectional movement of this compound suggests its transport within the phloem, allowing it to move from the leaves to the roots and other sink tissues. annualreviews.orgagriculturewale.comiajer.com

The ability of this compound to be transported in both the xylem and phloem ensures its systemic distribution throughout the entire plant, from the root tips to the apical buds. iajer.com

Intracellular and Intercellular Movement and Compartmentation

Following its arrival in a specific tissue via the vascular system, this compound must move from cell to cell to reach its site of action. This movement can occur through two primary pathways:

Apoplastic Pathway: Movement through the cell walls and the spaces between cells.

Symplastic Pathway: Movement from the cytoplasm of one cell to the next through plasmodesmata, which are small channels that connect adjacent cells.

The specific pathway utilized can depend on the chemical properties of the compound and the structure of the plant tissue. Within the cell, this compound may be compartmentalized, meaning it can accumulate in specific organelles such as the vacuole, or remain in the cytoplasm. This subcellular distribution can influence its metabolic fate and physiological activity.

Dynamics of Persistence and Metabolization within Plant Tissues

The persistence of this compound within plant tissues is a critical factor determining the duration of its regulatory effects. Research indicates that morphactins, the group of synthetic regulators to which this compound belongs, are rapidly metabolized in plants. annualreviews.org This metabolic degradation typically occurs within a matter of days or weeks. annualreviews.org

The breakdown of this compound involves enzymatic processes within the plant cells. The rapid metabolism of this compound means that treated plants can eventually resume normal growth and development after a period of inhibition that is dependent on the initial amount absorbed. annualreviews.org This lack of long-term persistence is a notable characteristic, distinguishing it from some other synthetic growth regulators. annualreviews.org The degradation also occurs in the soil, with microbial action playing a significant role, further reducing the potential for long-term environmental residue. annualreviews.org

Molecular Biological and Omics Approaches in Dichlorflurenol Research

Transcriptomic Analysis of Gene Expression Perturbations

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by an organism, offers a snapshot of the genes that are active under specific conditions. Techniques like RNA sequencing (RNA-seq) are used to identify and quantify RNA molecules, revealing how treatment with a compound like dichlorflurenol alters gene expression patterns. nih.gov This provides critical insights into the primary and secondary cellular responses to the compound.

Identification of Differentially Expressed Genes Associated with Morphactin Action

A key application of transcriptomics is the identification of differentially expressed genes (DEGs), which are genes that show a significant change in expression level between different experimental conditions. github.io In the context of this compound, a morphactin known to inhibit polar auxin transport, transcriptomic studies would aim to identify genes whose expression is altered following treatment. researchgate.netpublish.csiro.au While direct transcriptomic studies on this compound are not extensively published, research on related auxin transport inhibitors and the hormone auxin itself provides a framework for understanding its likely effects.

Morphactins are known to interfere with auxin-regulated developmental processes. publish.csiro.au Auxin itself modulates diverse plant developmental pathways through the direct transcriptional regulation of hundreds of genes. pnas.orgfrontiersin.org This regulation is primarily mediated by the AUXIN RESPONSE FACTOR (ARF) family of transcription factors and their repressors, the Aux/IAA proteins. frontiersin.orgmdpi.com Therefore, treatment with this compound, by disrupting auxin gradients, is expected to lead to significant changes in the expression of auxin-responsive genes. cdnsciencepub.com Studies on other auxin transport inhibitors have shown altered expression of genes involved in hormone signaling, stress responses, and developmental processes. pnas.orgnih.gov For example, transcriptomic analysis of Arabidopsis treated with auxin transport inhibitors revealed changes in the expression of genes crucial for root development and hormone signaling pathways. pnas.org

A hypothetical transcriptomic study on this compound might identify DEGs in pathways such as those listed in the table below.

| Putative Differentially Expressed Gene Category | Predicted Effect of this compound | Potential Biological Consequence |

| Auxin-responsive genes (e.g., Aux/IAA, SAURs) | Altered expression (up or down) | Disruption of normal growth and development |

| Auxin transport genes (e.g., PIN family) | Compensatory expression changes | Altered plant architecture, apical dominance |

| Cell wall modification genes (e.g., expansins) | Downregulation | Inhibition of cell elongation |

| Transcription factors (e.g., ARFs) | Altered activity/expression | Broad changes in downstream gene networks |

| Stress-response genes | Upregulation | Activation of cellular defense mechanisms |

Gene Regulatory Networks Affected by this compound

Gene regulatory networks (GRNs) are complex webs of interactions among genes and their products that control the level of gene expression. mdpi.com These networks are fundamental to orchestrating developmental programs in response to internal and external signals, such as hormones. mdpi.com this compound, by disrupting auxin transport, would inevitably perturb the GRNs that are governed by auxin. cdnsciencepub.com

Auxin signaling is central to a major GRN in plants. mdpi.com The binding of auxin to its receptors (TIR1/AFB proteins) leads to the degradation of Aux/IAA repressor proteins. frontiersin.org This degradation liberates ARF transcription factors, allowing them to bind to the promoters of target genes and regulate their transcription. mdpi.com By altering local auxin concentrations, this compound can indirectly manipulate the stability of Aux/IAA proteins, thereby shifting the balance of ARF activity and reprogramming the transcriptional network. mdpi.com Computational reconstruction of auxin-induced GRNs in Arabidopsis thaliana has identified numerous downstream transcription factors that are not primary ARF targets, indicating a hierarchical and complex regulatory cascade that would be susceptible to disruption by morphactins. mdpi.com

Proteomic Profiling of Protein Abundance and Modifications

Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov Proteomic profiling can identify changes in protein abundance, post-translational modifications, and protein-protein interactions in response to a chemical treatment. mdpi.com This approach moves beyond gene expression to confirm that observed transcriptomic changes translate to the functional protein level and can uncover regulatory events that are not apparent from RNA data alone.

Identification of Protein Targets and Interactors

A primary goal of proteomics in this compound research is to identify its direct molecular targets and interacting proteins. As a morphactin, this compound is known to inhibit polar auxin transport, a process mediated by specific protein transporters. researchgate.netpublish.csiro.au Studies on other auxin transport inhibitors, such as N-1-naphthylphthalamic acid (NPA), have been instrumental in identifying key proteins involved in this process. Morphactins have been shown to bind to the same site as NPA. oup.com

Key protein targets and interactors likely affected by this compound include:

PIN-FORMED (PIN) Proteins : These are the primary auxin efflux carriers responsible for directional auxin flow. While this compound may not bind directly to PINs, it likely interferes with their regulation or trafficking.

ATP-binding cassette (ABC) transporters : Specifically, the ABCB subfamily (e.g., ABCB1, ABCB19) are auxin transporters and have been identified as NPA-binding proteins. oup.com

TWISTED DWARF1 (TWD1)/FKBP42 : This immunophilin-like protein interacts with and regulates ABCB transporters and is another known NPA-binding protein. oup.com

Aminopeptidases : An aminopeptidase (B13392206), APM1, was identified as an NPA-binding protein, suggesting a role for aminopeptidase activity in regulating auxin transport. oup.com

Cytoskeletal Proteins : The regulation and localization of auxin transporters are dependent on the actin cytoskeleton. Proteins that link transporters to the cytoskeleton are potential indirect targets of morphactin action. oup.comnih.gov

Thermal proteome profiling and other chemical proteomics techniques are powerful methods for the unbiased identification of direct drug targets by observing changes in protein thermal stability upon ligand binding. dicp.ac.cnelifesciences.org Application of these methods could definitively identify the direct binding partners of this compound within the plant cell.

Metabolomic Investigations of Metabolic Pathway Alterations

Metabolomics is the comprehensive analysis of the complete set of small-molecule metabolites within a biological system. nih.gov It provides a direct functional readout of cellular activity and physiological state. escholarship.org Investigating the metabolic perturbations caused by this compound can reveal how its disruption of a primary process like auxin transport cascades through the cell to affect broader metabolic pathways. scialert.netnih.gov

While specific metabolomic studies on this compound are limited, research on morphactins and other plant growth regulators indicates significant metabolic shifts. For example, morphactin treatment in soybean has been shown to increase the content of reducing sugars and total phenols. scialert.net In creeping bentgrass, a morphactin suppressed heat-induced chlorophyll (B73375) degradation by modulating the activity of enzymes in the chlorophyll metabolism pathway. researchgate.netmaxapress.com Given that auxin signaling is intertwined with various metabolic processes, including those for amino acids, phenylpropanoids, and carbohydrates, this compound would be expected to cause widespread metabolic changes. mdpi.com

Untargeted metabolomics, often using techniques like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS), can identify a wide range of altered metabolites. frontiersin.org

| Metabolic Pathway | Potential Alteration by this compound | Rationale/Evidence |

| Phenylpropanoid Pathway | Increased phenols, altered lignin/flavonoid synthesis | Observed in soybean treated with morphactin. scialert.net Auxin levels influence this pathway. |

| Amino Acid Metabolism | Changes in free amino acid pools | Protein hydrolysis is affected during senescence, which can be modulated by morphactins. nih.gov |

| Carbohydrate Metabolism | Increased reducing sugars | Observed in soybean treated with morphactin. scialert.net |

| Chlorophyll Metabolism | Altered synthesis/degradation rates | Morphactins can suppress chlorophyll degradation under stress. researchgate.netmaxapress.com |

| Plant Hormone Metabolism | Altered levels of other hormones (e.g., ethylene (B1197577), cytokinins) | Cross-talk between auxin and other hormone pathways is extensive. |

Advanced Genetic and Epigenetic Studies

Beyond studying the immediate effects on transcripts, proteins, and metabolites, advanced genetic and epigenetic approaches can elucidate the heritable and regulatory landscapes that this compound influences.

Genetic studies can identify genes that are essential for the plant's response to this compound. This can be achieved through forward genetic screens, where a mutagenized population of plants is screened for individuals that show altered sensitivity (either resistance or hypersensitivity) to the compound. Identifying the mutated gene in these individuals can reveal novel components of the this compound response pathway. actionpf.orgnih.gov For example, the key auxin receptor TIR1 was originally identified in a screen for mutants resistant to auxin transport inhibitors. cdnsciencepub.com

Epigenetic studies investigate modifications to DNA and histone proteins that regulate gene expression without changing the underlying DNA sequence. nih.govmdpi.com These modifications, such as DNA methylation and histone acetylation, play a crucial role in how plants respond to environmental and developmental signals, including hormones. frontiersin.orgfrontiersin.orgnih.gov The expression of key auxin transport genes, like the PIN genes, is subject to epigenetic regulation. For instance, the histone acetyltransferase GCN5 has been shown to affect auxin transport by modulating the histone acetylation and subsequent expression of PIN genes in Arabidopsis roots. mdpi.com It is therefore plausible that some of the gene expression changes induced by this compound are mediated or stabilized through epigenetic mechanisms. Future research could investigate whether this compound treatment leads to changes in DNA methylation or histone modification patterns at the promoters of key auxin-responsive or transport-related genes, potentially revealing a more persistent mode of action. nih.gov

Role of Specific Genes in this compound Response

The primary molecular action of morphactins like this compound is the disruption of polar auxin transport. Auxin gradients are essential for a vast array of developmental processes, and these gradients are maintained by the regulated expression and localization of specific protein carriers. By disrupting this transport, this compound indirectly influences the expression of a multitude of auxin-responsive genes.

Auxin molecules themselves can directly trigger responses by stimulating or inhibiting the expression of specific sets of genes. google.com Therefore, by altering auxin distribution, this compound likely impacts the expression levels of genes involved in key cellular processes. While direct studies naming specific genes regulated by this compound are scarce, the mechanism of action points towards the involvement of genes that are responsive to auxin levels. These include genes related to cell division, elongation, and differentiation. For instance, auxin signaling is known to involve the degradation of Aux/IAA transcriptional repressors, which in turn releases Auxin Response Factors (ARFs) to regulate the transcription of downstream genes.

Research on related compounds and the broader class of auxin transport inhibitors suggests that the following types of genes are likely implicated in a plant's response to this compound.

Table 1: Potential Gene Targets in this compound's Mechanism of Action

| Gene/Protein Family | General Function in Plants | Postulated Role in this compound Response |

|---|---|---|

| PIN-FORMED (PIN) proteins | Auxin efflux carriers responsible for directional auxin flow. | As a primary target of morphactins, this compound likely inhibits the function or localization of PIN proteins, disrupting auxin gradients. |

| Auxin/Indole-3-Acetic Acid (Aux/IAA) genes | Repressors of auxin-responsive genes. | Altered intracellular auxin concentrations due to transport inhibition could lead to stabilization or degradation of specific Aux/IAA proteins, modifying gene expression. |

| Auxin Response Factors (ARFs) | Transcription factors that bind to auxin-responsive elements in the promoters of genes to regulate their expression. | The activity of ARFs is controlled by Aux/IAA proteins; therefore, this compound would indirectly modulate ARF-mediated transcription. |

| Genes for Cell Wall Modification (e.g., Expansins) | Proteins that loosen the cell wall, allowing for cell expansion. | Auxin is a key regulator of these genes; disruption of auxin flow would alter their expression, affecting growth and morphogenesis. |

| Lateral Organ Boundary (LOB) Domain genes | Transcription factors involved in defining organ boundaries, often regulated by auxin. | The morphological changes induced by morphactins suggest altered expression of LOB domain genes. |

Furthermore, the introduction of external or modified genes, known as heterologous genes, can be used in conjunction with chemical treatments to create plants with new or improved properties. google.comgoogleapis.com This -omics approach allows researchers to study the effects of compounds like this compound in genetically modified organisms, potentially elucidating the specific pathways affected.

Potential Epigenetic Modifications Induced by this compound

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.gov These modifications, including DNA methylation and histone modifications, play a crucial role in regulating how genes are expressed in response to both developmental cues and environmental stimuli. Plant hormones are known to be deeply integrated with the epigenetic machinery to control gene expression programs.

There is currently no direct research available that specifically documents epigenetic changes induced by this compound. However, given that this compound disrupts a major hormonal pathway, it is plausible that its application could lead to downstream epigenetic alterations. Hormone signaling pathways can influence the activity of enzymes that add or remove epigenetic marks, thereby changing the transcriptional landscape of the cell. nih.govnih.gov

For example, changes in the expression or activity of DNA methyltransferases or histone-modifying enzymes could occur as an indirect result of the altered cellular environment caused by this compound. Such changes could lead to stable alterations in the expression of genes controlling growth and development, contributing to the lasting effects of the plant growth regulator. The reversibility of many epigenetic marks also makes them key targets in understanding how plants respond to chemical treatments. nih.gov

Future -omics research could investigate the genome-wide DNA methylation patterns (methylome) and histone modification profiles in plants treated with this compound to uncover these potential epigenetic pathways.

Table 2: Potential Epigenetic Mechanisms in Plant Hormone Response

| Epigenetic Mechanism | Description | Potential Link to this compound Response |

|---|---|---|

| DNA Methylation | The addition of a methyl group to cytosine bases, typically leading to gene silencing. nih.gov | Disruption of auxin homeostasis could alter the expression of DNA methyltransferase genes, leading to changes in methylation patterns of developmental genes. |

| Histone Acetylation | The addition of acetyl groups to histone tails, generally associated with active gene transcription. | Hormone signaling can influence the activity of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), potentially altering the accessibility of auxin-responsive genes to the transcription machinery. nih.gov |

| Histone Methylation | The addition of methyl groups to histone tails; can be associated with either activation or repression of transcription depending on the specific site. nih.gov | Changes in hormone signaling could affect histone methyltransferases or demethylases, leading to altered expression of key regulatory genes. |

While these mechanisms are speculative in the direct context of this compound, they represent established pathways through which plant hormone signaling translates into lasting changes in plant form and function.

Advanced Analytical Methodologies for Dichlorflurenol Quantification in Research Settings

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of dichlorflurenol. nih.gov Its robustness and versatility make it suitable for routine analysis in research environments. The principle of HPLC involves the separation of components in a mixture as they are passed through a column containing a stationary phase, propelled by a liquid mobile phase under high pressure. wikipedia.org For this compound, a reversed-phase (RP) HPLC setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.govsielc.com

The detection of this compound is commonly achieved using an ultraviolet-visible (UV-Vis) detector. The molecule absorbs light in the UV region, and the absorbance is directly proportional to its concentration, allowing for quantification. researchgate.net The selection of the optimal wavelength is crucial for sensitivity and selectivity. researchgate.net Method development involves optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and column temperature to achieve a good separation with a symmetrical peak shape and a reasonable retention time. researchgate.netnih.gov Validation of an HPLC method is critical and, following guidelines from the International Conference on Harmonisation (ICH), typically includes assessments of specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). analis.com.myresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the analyte from the column. nih.govnih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. researchgate.net |

| Detector | UV-Vis Detector | Measures absorbance for quantification. researchgate.net |

| Detection Wavelength | ~220-290 nm (Hypothetical, requires empirical determination) | Wavelength of maximum absorbance for this compound. |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |

| Column Temperature | 30°C | Ensures reproducible retention times. researchgate.net |

This table presents hypothetical yet typical parameters for the analysis of a small organic molecule like this compound, based on established HPLC methods for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For research requiring higher sensitivity and selectivity, particularly for trace-level detection in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.org This powerful technique couples the separation capabilities of liquid chromatography with the mass analysis power of tandem mass spectrometry. wikipedia.orgeag.com LC-MS/MS offers significant advantages over conventional HPLC-UV, including lower detection limits and increased confidence in compound identification through mass fragmentation patterns. labrulez.com

In an LC-MS/MS system, after the analyte elutes from the LC column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is converted into gas-phase ions. eag.com The first mass analyzer (a quadrupole) selects the parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a highly specific and sensitive signal for the target analyte, minimizing interferences from the sample matrix. rsc.org The development of an LC-MS/MS method allows for the simultaneous analysis of multiple compounds, making it efficient for studies involving this compound and its potential metabolites. labrulez.comnih.gov

Table 2: Typical LC-MS/MS Parameters for High-Sensitivity Quantification

| Parameter | Typical Setting | Purpose |

| LC System | UHPLC (Ultra-High Performance Liquid Chromatography) | Provides faster analysis and better resolution. labrulez.com |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generates ions from the analyte for MS detection. rsc.org |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables tandem MS for high selectivity. eag.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | Highly specific and sensitive detection of precursor-product ion transitions. rsc.org |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound | Mass of the intact this compound ion. |

| Product Ions (Q3) | Specific fragments of this compound | Characteristic fragments used for confirmation and quantification. |

| Collision Energy | Optimized voltage | Energy required to fragment the precursor ion. |

This table outlines the key parameters in an LC-MS/MS method, which would require specific optimization for this compound analysis.

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence) in Plant Extracts

Spectroscopic techniques, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, are valuable tools for the analysis of compounds in plant extracts. ijprajournal.commdpi.com These methods are often used for preliminary analysis or for quantifying total classes of compounds, but can be adapted for specific analytes under the right conditions.

UV-Vis spectroscopy is based on the principle that molecules with π-conjugated systems, like this compound, absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. mdpi.com For quantification in a plant extract, a pure standard of this compound is used to create a calibration curve, and the concentration in the extract is determined by measuring its absorbance at a specific wavelength. scielo.brresearchgate.net However, the complexity of plant extracts means that many compounds can absorb at similar wavelengths, potentially causing interference. kit.edu Therefore, this method is most reliable after a thorough sample cleanup or chromatographic separation.

Fluorescence spectroscopy is inherently more sensitive and selective than UV-Vis absorption spectroscopy. wikipedia.org A molecule is excited by light of a specific wavelength and then emits light at a longer wavelength. researchgate.net While chlorophyll (B73375) itself is a major fluorescent component in plants, other compounds can also be analyzed if they fluoresce. wikipedia.orgmdpi.com If this compound exhibits native fluorescence or can be derivatized with a fluorescent tag, this technique could offer a sensitive means of detection in plant extracts. nih.gov Chlorophyll fluorescence imaging is a widely used tool to assess plant stress and photosynthetic efficiency, and while not directly measuring this compound, it can be used to study the physiological effects of such plant growth regulators. mdpi.comnih.gov

Application of Isotopic Tracers for Biosynthetic or Metabolic Fate Studies

To understand the journey of this compound within a plant system—its uptake, transport, and metabolic breakdown—the use of isotopic tracers is an indispensable research tool. nih.gov This advanced methodology involves synthesizing this compound with one or more of its atoms replaced by a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). bmss.org.ukmdpi.com These labeled molecules are chemically identical to the unlabeled compound but are heavier, allowing them to be distinguished and tracked by mass spectrometry. nih.gov

In a typical experiment, the isotopically labeled this compound is applied to the plant. plos.org After a specific period, tissues are harvested, and metabolites are extracted. nih.gov Analysis by high-resolution LC-MS allows researchers to identify not only the parent-labeled compound but also any metabolites that have incorporated the stable isotope label. plos.orgqdu.edu.cn This provides direct evidence of metabolic pathways and helps to elucidate the structure of novel metabolites. nih.gov This technique, often referred to as stable isotope labeling kinetics (SILK), can provide dynamic information on the rates of metabolic processes. plos.org Such studies are crucial for determining the persistence of this compound in plants and identifying the products of its biotransformation. researchgate.net

Table 3: Principles of Isotopic Tracer Studies for this compound

| Step | Description | Analytical Technique |

| 1. Synthesis | This compound is synthesized using precursors enriched with stable isotopes (e.g., ¹³C). imist.ma | N/A |

| 2. Application | The labeled compound is introduced to the biological system (e.g., plant). nih.gov | N/A |

| 3. Incubation | The system is allowed to metabolize the compound over a time course. nih.gov | N/A |

| 4. Extraction | Metabolites are extracted from the plant tissue samples. | Standard extraction protocols. |

| 5. Analysis | Extracts are analyzed to detect and quantify the labeled parent compound and its metabolites. plos.org | High-Resolution LC-MS or LC-MS/MS. |

| 6. Data Interpretation | The mass shift caused by the isotope label is used to identify and trace the fate of the compound through metabolic networks. nih.gov | Metabolomics software. |

Sample Preparation and Extraction Protocols for Plant Matrices

The quality of analytical data is fundamentally dependent on the quality of the sample preparation and extraction. researchgate.net The complex nature of plant matrices, which contain a vast array of compounds, requires carefully designed protocols to isolate this compound efficiently and remove interfering substances before instrumental analysis. mdpi.commdpi.com

The initial step often involves sample homogenization. Fresh plant tissue can be ground, while dried material is often pulverized to a fine powder to increase the surface area for extraction. creative-proteomics.comresearchgate.net Using liquid nitrogen to flash-freeze the sample before grinding is a common practice to prevent enzymatic degradation of the target analyte. researchgate.netnih.gov

Solvent extraction is a widely used technique. The choice of solvent (e.g., methanol, acetonitrile, or ethyl acetate) is critical and is selected based on the polarity of this compound to maximize extraction efficiency. creative-proteomics.com Techniques such as sonication or mechanical shaking can be used to enhance the extraction process. researchgate.net For more complex matrices, matrix solid-phase dispersion (MSPD) can be employed, where the sample is blended with a solid sorbent and the analytes are then eluted with a solvent. mdpi.com

Following the initial extraction, a cleanup step is usually necessary to remove co-extracted matrix components like pigments, lipids, and sugars that can interfere with the analysis. Solid-Phase Extraction (SPE) is a common and effective cleanup method. creative-proteomics.com The crude extract is passed through a cartridge containing a sorbent that retains either the analyte or the interferences, allowing for their separation. The final, cleaned extract is then typically evaporated and reconstituted in a solvent compatible with the analytical instrument. creative-proteomics.com

Table 4: General Protocol for this compound Extraction from Plant Tissue

| Step | Procedure | Rationale |

| 1. Homogenization | Weigh plant tissue (e.g., 1-5 g), flash freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle. researchgate.net | Prevents enzymatic degradation and increases surface area for efficient extraction. nih.gov |

| 2. Extraction | Add an appropriate solvent (e.g., acetonitrile) to the powdered sample and vortex or sonicate for 15-30 minutes. nih.gov | Solubilizes this compound from the plant matrix. |

| 3. Centrifugation | Centrifuge the mixture at high speed (e.g., 10,000 rpm) to pellet solid debris. protocols.io | Separates the liquid extract from insoluble plant material. |

| 4. Solid-Phase Extraction (SPE) Cleanup | Pass the supernatant (extract) through a pre-conditioned C18 SPE cartridge. Wash with a weak solvent to remove polar interferences, then elute this compound with a stronger organic solvent. creative-proteomics.com | Removes interfering compounds from the extract, improving analytical accuracy. |

| 5. Final Preparation | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase. creative-proteomics.com | Concentrates the analyte and ensures compatibility with the HPLC or LC-MS system. |

| 6. Filtration | Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection. creative-proteomics.com | Removes any remaining particulates that could clog the analytical column. |

Synergistic and Antagonistic Interactions with Other Plant Growth Regulators and Compounds

Combined Effects with Auxins on Morphogenesis and Development

Research into the broader family of auxin transport inhibitors shows that their interaction with auxins is critical in regulating organogenesis. The precise formation of leaves, flowers, and roots depends on the dynamic flow of auxin. nih.gov By altering this flow, dichlorflurenol can change developmental patterns, such as leaf arrangement (phyllotaxy) and the formation of lateral roots. csic.esnih.gov

Table 1: Research Findings on this compound-Auxin Interactions

| Area of Interaction | Observed Effect of Combined Application | Mechanism |

|---|---|---|

| Cell Elongation | Inhibition of auxin-promoted stem elongation, leading to dwarfism. | This compound blocks polar auxin transport, preventing auxin from reaching target cells responsible for elongation. bcpcpesticidecompendium.orgnih.gov |

| Apical Dominance | Weakening of apical dominance, leading to increased lateral branching. | Inhibition of downward auxin flow from the apical bud, which normally suppresses lateral bud growth. |

| Root Development | Disorganized root growth; potential inhibition of primary root elongation but stimulation of adventitious rooting near the application site. | Disruption of auxin gradients necessary for gravitropism and organized root development. Localized auxin accumulation can trigger adventitious root formation. csic.es |

| Organogenesis | Altered leaf and flower positioning and development. nih.gov | Modification of auxin maxima and minima that determine the sites of organ initiation at the shoot apical meristem. nih.gov |

Co-Application with Cytokinins in Tissue Culture Systems

In plant tissue culture, the ratio of auxins to cytokinins is a fundamental determinant of morphogenesis, controlling the differentiation of cells into roots, shoots, or unorganized callus. plantcelltechnology.comnih.gov Cytokinins, such as Kinetin and 6-Benzylaminopurine (BAP), primarily promote cell division and shoot formation. mdpi.comsigmaaldrich.com When used alone, high concentrations of cytokinins can inhibit root formation. slideshare.net The synergistic or antagonistic outcome of co-applying this compound with cytokinins is directly linked to this compound's ability to modulate auxin availability.

By inhibiting auxin transport, this compound effectively alters the local auxin-to-cytokinin ratio within the cultured tissue. This can have several consequences:

Synergy in Shoot Proliferation: In media where the auxin concentration might be slightly too high for optimal shoot induction, the addition of this compound can counteract the auxin effect, thereby shifting the hormonal balance in favor of the cytokinin and synergistically promoting shoot proliferation. A high cytokinin-to-auxin ratio is known to favor shoot formation. plantcelltechnology.com

Antagonism in Rooting: Conversely, on a medium designed for root induction (typically with a higher auxin-to-cytokinin ratio), this compound would be antagonistic, as it would prevent the necessary accumulation of auxin in the areas where roots are meant to form. sigmaaldrich.com

Callus Induction and Morphology: The interaction can also influence callus growth. The development of either friable (soft) or compact callus is dependent on the hormonal balance. mdpi.com By modifying this balance, this compound, in combination with various cytokinins, can alter the type and growth rate of the callus. nih.gov

Studies on various plant species demonstrate that combining different types and concentrations of auxins and cytokinins yields specific morphogenetic responses, and introducing an auxin transport inhibitor like this compound adds another layer of control. nih.govmdpi.comresearchgate.net For instance, in some systems, a combination of a cytokinin with an auxin is superior to using either alone for callus induction. nih.gov this compound could be used to fine-tune the auxin component of this balance.

Table 2: Predicted Outcomes of this compound and Cytokinin Co-Application in Tissue Culture

| Cytokinin | Objective | Predicted Interaction with this compound | Rationale |

|---|---|---|---|

| Kinetin | Shoot Multiplication | Synergistic | This compound lowers the effective auxin concentration, enhancing the shoot-promoting effect of Kinetin. plantcelltechnology.comresearchgate.net |

| BAP | Shoot Multiplication | Synergistic | Similar to Kinetin, this compound creates a higher effective cytokinin-to-auxin ratio, favoring shoot development. plantcelltechnology.commdpi.com |

| Kinetin / BAP | Root Induction (with an auxin) | Antagonistic | This compound would inhibit the auxin transport required for rooting, counteracting the primary goal of the medium. sigmaaldrich.com |

| Thidiazuron (TDZ) | Callus/Shoot Induction | Complex Interaction | TDZ has strong cytokinin-like activity. mdpi.com The interaction would depend heavily on the endogenous auxin production and transport within the explant. |

Interplay with Gibberellins (B7789140) on Growth and Reproductive Traits

Gibberellins (GAs), such as Gibberellic Acid (GA3), are primarily known for promoting cell elongation (especially in stems), seed germination, and flowering. plantcelltechnology.comgard.in this compound, as a growth inhibitor, generally has effects that are antagonistic to those of gibberellins. While this compound disrupts auxin transport, and gibberellin biosynthesis inhibitors like paclobutrazol (B33190) (PBZ) or chlormequat (B1206847) chloride (CCC) block the GA pathway, both can result in a dwarfed plant phenotype. bcpcpesticidecompendium.orgmaxapress.com

The interplay between this compound and gibberellins is largely indirect, mediated through their opposing effects on plant stature and development.

Stem Elongation: The most direct antagonism is seen in stem growth. GA promotes internode elongation, whereas this compound, by causing disorganized growth and inhibiting auxin-mediated elongation, leads to shorter, more compact stems. bcpcpesticidecompendium.org

Reproductive Development: Gibberellins play a key role in the transition to flowering and in fruit development. nih.govcsic.es The growth-disrupting effects of morphactins like this compound can interfere with these processes, potentially delaying flowering or causing malformation of reproductive structures, thus acting antagonistically to the effects of GA. In some cases, the combined application of cytokinins and gibberellins has been shown to be synergistic for shoot multiplication in tissue culture, an interaction that could be modulated by an auxin transport inhibitor. avocadosource.com

Research on growth retardants like CCC shows they can decrease GA levels while increasing IAA content in lily bulbs, which stimulates starch accumulation. nih.gov While this compound operates differently from CCC, its disruption of hormone balance could similarly lead to altered resource allocation, which would interplay with gibberellin-regulated sinks like stems and fruits.

Table 3: Summary of this compound-Gibberellin Interactions

| Process | Gibberellin (GA) Effect | This compound Effect | Nature of Interaction |

|---|---|---|---|

| Stem Elongation | Promotes | Inhibits | Antagonistic |

| Flowering | Promotes transition | May delay or disrupt | Antagonistic |

| Fruit Set | Promotes | May inhibit or cause malformation | Antagonistic |

| Seed Germination | Breaks dormancy, promotes | Generally inhibitory to organized growth | Antagonistic |

Modulatory Effects with Other Synthetic Plant Growth Regulators and Inhibitors

This compound's effects can be modulated by or can modulate the activity of other synthetic plant growth regulators (PGRs) and inhibitors. gov.mb.ca These interactions can be complementary, synergistic, or antagonistic depending on the specific compounds and their modes of action.

With Ethylene (B1197577) Releasers (e.g., Ethephon): Ethephon breaks down in plant tissues to release ethylene, a gaseous hormone that influences fruit ripening, senescence, and leaf abscission. plantcelltechnology.com Ethylene can also inhibit cell elongation, similar to this compound, but through a different mechanism. The interaction is complex; in some contexts, their growth-inhibiting effects could be additive. Ethylene production and auxin transport are often interlinked, with auxin influencing ethylene biosynthesis and ethylene affecting auxin transport. nih.govcsic.es Therefore, this compound's disruption of auxin flow could indirectly alter a plant's sensitivity to or production of ethylene.

With Other Growth Retardants (e.g., Chlormequat Chloride - CCC): CCC is a gibberellin biosynthesis inhibitor. maxapress.comresearchgate.net Using this compound in combination with CCC could lead to a stronger, potentially synergistic growth-retarding effect. While this compound primarily targets auxin transport to inhibit growth, CCC targets the gibberellin pathway. bcpcpesticidecompendium.orgmaxapress.com Attacking two separate hormonal pathways for growth promotion could result in a more pronounced dwarfing effect than using either compound alone. Studies on CCC show it reduces plant height and can increase chlorophyll (B73375) content and the number of leaves. maxapress.comchemijournal.com These effects on source-sink relationships could be complemented by this compound's ability to alter developmental patterning.

Table 4: Interactions of this compound with Other Synthetic PGRs

| PGR Class | Example Compound | Mechanism of Example | Potential Interaction with this compound |

|---|---|---|---|

| Ethylene Releaser | Ethephon | Releases ethylene gas, promoting senescence and inhibiting elongation. plantcelltechnology.com | Additive or synergistic growth inhibition. Complex interplay as auxin and ethylene pathways are interconnected. nih.gov |

| Gibberellin Inhibitor | Chlormequat Chloride (CCC) | Blocks GA biosynthesis, reducing cell elongation. maxapress.comresearchgate.net | Synergistic or additive dwarfing effect by targeting both auxin and gibberellin pathways for growth. |

| Synthetic Auxin | 2,4-D | Mimics natural auxin, but is more resistant to degradation. unl.edu | This compound would inhibit the transport of 2,4-D, similar to its effect on IAA, modulating its herbicidal or growth-regulating activity. |

Synergistic Interactions with Micronutrients in Plant Systems

Interaction with Zinc (Zn): Zinc is a critical micronutrient that functions as a cofactor for many enzymes. mdpi.com Crucially, it is required for the biosynthesis of tryptophan, the precursor to the natural auxin, IAA. mdpi.comresearchgate.net A plant deficient in zinc will have impaired auxin synthesis. There is a potential synergy here: adequate zinc nutrition ensures the plant can produce auxin, the transport of which is then modulated by this compound. Furthermore, zinc plays a role in maintaining the integrity of cell membranes. plos.org Proper membrane function is essential for the activity of hormone receptors and transporters. Zinc deficiency can lead to increased membrane permeability, which could alter the plant's response to PGRs. plos.org Conversely, adequate zinc can improve plant resilience to stress. mdpi.com

Interaction with Boron (B): Boron is another essential micronutrient, vital for cell wall structure and integrity, cell division, and pollen tube elongation. cropnutrition.comcropnutrition.comicl-growingsolutions.com Many of the developmental processes affected by this compound, such as cell division and organ formation, are fundamentally dependent on the structural components that boron helps to build. Boron deficiency leads to stunted growth and the death of growing points, symptoms that can overlap with the effects of a growth inhibitor. cropnutrition.comicl-growingsolutions.com A synergistic relationship exists in that adequate boron is required for the normal cell division and expansion that this compound then modulates. Boron also has a positive impact on the uptake of other nutrients like potassium and phosphorus. cropnutrition.com Formulations have been developed that include both morphactins like this compound and boron compounds. googleapis.com

Table 5: Interactions of this compound with Key Micronutrients

| Micronutrient | Role in Plant | Nature of Interaction with this compound |

|---|---|---|

| Zinc (Zn) | Cofactor in auxin (IAA) biosynthesis; membrane integrity. mdpi.comresearchgate.net | Synergistic: Adequate Zn is required for the synthesis of the auxin that this compound acts upon. Proper membrane function supported by Zn is necessary for hormonal signaling. |

| Boron (B) | Cell wall formation and stability; cell division; pollen germination. cropnutrition.comcropnutrition.com | Synergistic: Boron provides the structural basis for cell growth and division, which are the processes being modulated by this compound. |

Dichlorflurenol As a Research Tool in Plant Biotechnology and Tissue Culture

Induction and Manipulation of Callus Cultures

Callus, an undifferentiated mass of plant cells, is a fundamental component of many tissue culture applications. The induction and proliferation of callus are heavily dependent on the balance of plant hormones, primarily auxins and cytokinins, in the culture medium. nih.gov While auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) are commonly used to induce callus formation, morphactins such as dichlorflurenol can be employed to manipulate its growth and development. biotechnologia-journal.orgagriculturejournals.cz

The application of morphactins can significantly influence callus proliferation and morphology. Research on related compounds has shown that they can act as antimitotic agents, affecting the rate of cell division within the callus culture. brill.com In some instances, the stimulation of root formation may transition to callus induction under the influence of morphactins like chlorflurenol. googleapis.com Studies on Commiphora wightii (guggul) have demonstrated that morphactin can be effective in modulating callus cultures. When used in combination with the cytokinin 2-isopentenyl adenine (B156593) (2iP), morphactin was found to enhance callus growth. researchgate.net This suggests that by selectively interfering with auxin pathways, this compound can alter the hormonal balance in a way that favors callus proliferation over organized development.

Furthermore, morphactins can influence the production of secondary metabolites within callus cultures, making them a tool for both developmental and biochemical studies. In cell cultures of Cayratia trifolia, a combination of morphactin and 2iP markedly enhanced the yield of stilbenes, a group of pharmacologically important compounds. researchgate.net

| Plant Species | Culture Medium Component | Observed Effect on Callus Culture | Reference |

|---|---|---|---|

| Commiphora wightii | Morphactin (0.1 mg/L) + 2iP (2.5 mg/L) | Maximum callus growth recorded. | researchgate.net |

| Commiphora wightii | Morphactin (0.1 mg/L) + 2iP (1.0 mg/L) | Enhanced guggulsterone (B1672438) production by about 8-fold. | researchgate.net |

| Cayratia trifolia | Morphactin (0.1 mg/L) + 2iP | Markedly enhanced yield of stilbenes. | researchgate.net |

Facilitation of Organogenesis and Plant Regeneration in vitro

Morphactins are known to disturb the formation of shoot organs and can regulate differentiation. googleapis.comannualreviews.org For example, the related compound chlorflurenol has been used to increase sucker production in pineapple, which is a form of adventitious shoot organogenesis. ishs.org This effect is likely due to the disruption of apical dominance, an auxin-mediated process, which allows lateral buds to proliferate. The application of this compound can thus be used to study the transition from undifferentiated callus to organized structures, providing insights into the molecular and physiological events that control plant regeneration. jabonline.inresearchgate.net

Shoot proliferation is a critical stage in micropropagation where the goal is to produce a large number of shoots from a single explant. This process is typically promoted by cytokinins, which overcome the apical dominance exerted by auxins. researchgate.net this compound and other morphactins, by virtue of their anti-auxin activity, can be used to study and manipulate this process. They are known to inhibit apical dominance, which can lead to the development of lateral or axillary shoots. annualreviews.org

Root formation, or rhizogenesis, is a key step in regenerating whole plants from tissue culture and is typically induced by auxins. frontiersin.org this compound's primary effect on auxin transport makes it a potent regulator of root development in vitro. Research has shown that morphactins can inhibit root growth and interfere with geotropism, the process by which roots grow in response to gravity. annualreviews.orgashs.org